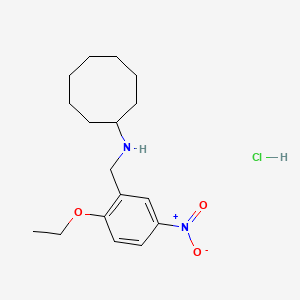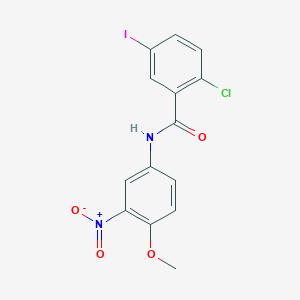![molecular formula C25H24N4O3 B4225627 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4225627.png)
1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
1-Benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BPTP, is a compound that has been extensively studied in the field of medicinal chemistry. It is a pyrimidinetrione derivative that has shown promising results in scientific research applications due to its unique chemical structure and mechanism of action.
作用機序
1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects by binding to the active site of COX-2 and PDE5, thereby inhibiting their enzymatic activity. COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. PDE5 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP), a second messenger involved in smooth muscle relaxation. By inhibiting these enzymes, 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation and promote vasodilation.
Biochemical and Physiological Effects
1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits cell proliferation and induces cell cycle arrest in cancer cells. In vivo studies have shown that 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione reduces inflammation and oxidative stress in animal models of inflammatory diseases. 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency and selectivity for COX-2 and PDE5. This allows for more specific and targeted inhibition of these enzymes compared to other inhibitors. However, one limitation of using 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more water-soluble derivatives of 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione that can be more easily administered in vivo. Another area of interest is the investigation of 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione's effects on other enzymes and pathways involved in disease, such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, more studies are needed to determine the safety and efficacy of 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione in human clinical trials.
科学的研究の応用
1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that 1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of certain enzymes involved in these diseases, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5).
特性
IUPAC Name |
1-benzyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-22-25(14-12-20-10-4-6-16-26-20,15-13-21-11-5-7-17-27-21)23(31)29(24(32)28-22)18-19-8-2-1-3-9-19/h1-11,16-17H,12-15,18H2,(H,28,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWGJJGZLLRFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(=O)NC2=O)(CCC3=CC=CC=N3)CCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4225552.png)

![2-[(4-bromophenyl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4225562.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4225568.png)
![isopropyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4225572.png)
![6-bromo-3-ethyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4225580.png)
![1-(4-fluorophenyl)-3-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4225590.png)
![6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4225598.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-2,2-dichloroacetamide](/img/structure/B4225612.png)

![ethyl 4-({N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B4225636.png)
![1-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4225640.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4225647.png)
